molecular formula C8H5BrN2O B2930271 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde CAS No. 372147-48-3

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Cat. No.: B2930271
CAS No.: 372147-48-3
M. Wt: 225.045
InChI Key: CUDVOUIQFDYEGF-UHFFFAOYSA-N
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Description

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry. This compound is part of the imidazo[1,2-A]pyridine family, which is recognized for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically occurs in ethyl acetate via a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-A]pyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Cyclization Reactions: Formation of imidazo[1,2-A]pyridine derivatives through cyclization processes.

    Oxidation and Reduction Reactions: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Typically involve the use of catalysts and specific solvents like ethyl acetate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-A]pyridine derivatives.

    Cyclization Reactions: Various imidazo[1,2-A]pyridine derivatives.

    Oxidation and Reduction Reactions: Carboxylic acids or alcohols, depending on the reaction conditions.

Scientific Research Applications

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVOUIQFDYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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